N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds as intermediates.
Final Coupling: The final step involves coupling the benzothiazole and morpholine rings with the cyclopropyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as piperidine or palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria . The morpholine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: This compound has a similar structure but lacks the morpholine ring, which may affect its biological activity.
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have different substituents on the benzothiazole ring, leading to variations in their biological properties.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-10-3-2-4-13-14(10)18-16(22-13)19-7-8-21-12(9-19)15(20)17-11-5-6-11/h2-4,11-12H,5-9H2,1H3,(H,17,20) |
InChI Key |
MXVQRMVEGSOBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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